4,4-Dimethyl-3,4-dihydronaphthalen-1(2h)-one
Overview
Description
4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound belonging to the class of naphthalenones It is characterized by a naphthalene ring system with a ketone functional group at the 1-position and two methyl groups at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one involves the copper-catalyzed annulation-cyanotrifluoromethylation of 1,7-enynes. This method uses Togni’s reagent and trimethylsilyl cyanide (TMSCN) under mild conditions to produce the desired compound with high stereoselectivity and good yields .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Naphthoquinones
Reduction: Alcohol derivatives
Substitution: Halogenated or nitrated naphthalenones
Scientific Research Applications
4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that influence cellular processes, including signal transduction and gene expression. Detailed studies on its molecular targets and pathways are essential to fully understand its biological activity.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydronaphthalen-1(2H)-one: Lacks the two methyl groups at the 4-position.
4-Methyl-3,4-dihydronaphthalen-1(2H)-one: Contains only one methyl group at the 4-position.
Uniqueness
4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one is unique due to the presence of two methyl groups at the 4-position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and interaction with specific molecular targets compared to its analogs.
Properties
IUPAC Name |
4,4-dimethyl-2,3-dihydronaphthalen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-12(2)8-7-11(13)9-5-3-4-6-10(9)12/h3-6H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDVZOXPHYFANX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)C2=CC=CC=C21)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70284810 | |
Record name | 4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70284810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2979-69-3 | |
Record name | 2979-69-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39128 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70284810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4-Dimethyl-3,4-dihydro-2H-naphthalen-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Q1: What are the structural characteristics of 4,4-Dimethyl-3,4-dihydronaphthalen-1(2H)-one?
A1: this compound is a cyclic ketone with two methyl groups attached to the same carbon atom in the ring structure. Its molecular formula is C12H14O. Importantly, one study demonstrated its synthesis through the reduction of 4,4-dimethylnaphthalen-1(4H)-one using zinc in acetic acid. []
Q2: Were any unique observations made during the synthesis of this compound?
A2: Yes, the reduction of 4,4-dimethylnaphthalen-1(4H)-one with zinc and acetic acid yielded not only this compound but also 1,2-dimethylnaphthalene. Interestingly, the expected phenolic product was not observed. [] This highlights the complexities of chemical reactions and the potential for unexpected outcomes.
Q3: Do any of the provided papers explore the biological activity of compounds structurally similar to this compound?
A3: Yes, one study investigated the antiproliferative activity of Longifolene-derived tetralone derivatives, which share structural similarities with this compound. [] These derivatives exhibited promising anticancer activity against various human cancer cell lines, suggesting that structural modifications to the core structure of this compound might lead to compounds with interesting biological properties.
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